molecular formula C8H5Cl2NO4 B1615539 Methyl 2,5-dichloro-4-nitrobenzoate CAS No. 63105-61-3

Methyl 2,5-dichloro-4-nitrobenzoate

Cat. No. B1615539
CAS RN: 63105-61-3
M. Wt: 250.03 g/mol
InChI Key: GTTBQPFPHTXRSZ-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-4-nitrobenzoate, also known as DCNB, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a yellow crystalline powder that has a molecular weight of 268.07 g/mol. DCNB is widely used as a herbicide and pesticide, but its applications go beyond agriculture. In

Mechanism of Action

Methyl 2,5-dichloro-4-nitrobenzoate is an electrophilic compound that can react with nucleophiles such as thiol groups in proteins. It has been shown to inhibit various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. Methyl 2,5-dichloro-4-nitrobenzoate inhibits these enzymes by covalently modifying the active site of the enzyme.
Biochemical and Physiological Effects:
Methyl 2,5-dichloro-4-nitrobenzoate has been shown to induce oxidative stress in cells by generating ROS. It has also been shown to induce apoptosis in cells by activating the caspase pathway. Methyl 2,5-dichloro-4-nitrobenzoate has been shown to cause DNA damage and to inhibit DNA repair mechanisms.

Advantages and Limitations for Lab Experiments

Methyl 2,5-dichloro-4-nitrobenzoate is a widely used substrate for esterases, and its hydrolysis can be measured spectrophotometrically. This method is simple, sensitive, and cost-effective. Methyl 2,5-dichloro-4-nitrobenzoate is also a potent inhibitor of various enzymes, making it a useful tool to study enzyme activity and inhibition.
One limitation of Methyl 2,5-dichloro-4-nitrobenzoate is its toxicity. It is a hazardous chemical that can cause skin and eye irritation and respiratory problems. Therefore, proper safety precautions should be taken when handling Methyl 2,5-dichloro-4-nitrobenzoate.

Future Directions

Methyl 2,5-dichloro-4-nitrobenzoate has various applications in scientific research, and its potential uses are still being explored. One future direction is the development of Methyl 2,5-dichloro-4-nitrobenzoate-based biosensors for the detection of esterase activity and inhibition. Methyl 2,5-dichloro-4-nitrobenzoate can also be used to study the effects of oxidative stress on cellular processes and to screen for potential antioxidants.
Another future direction is the use of Methyl 2,5-dichloro-4-nitrobenzoate as a tool to study the role of esterases in drug metabolism. Esterases play a crucial role in the metabolism of drugs, and their inhibition can lead to drug toxicity. Methyl 2,5-dichloro-4-nitrobenzoate can be used to study the effects of esterase inhibition on drug metabolism and toxicity.
In conclusion, Methyl 2,5-dichloro-4-nitrobenzoate is a versatile chemical compound that has various applications in scientific research. Its synthesis method is well-established, and its mechanism of action and biochemical and physiological effects have been extensively studied. Methyl 2,5-dichloro-4-nitrobenzoate has advantages and limitations for lab experiments, and its potential uses are still being explored. Future research on Methyl 2,5-dichloro-4-nitrobenzoate will undoubtedly lead to new insights into biological processes and the development of new tools for scientific research.

Scientific Research Applications

Methyl 2,5-dichloro-4-nitrobenzoate has been extensively used in scientific research as a tool to study various biological processes. It is commonly used as a substrate for enzymes such as esterases, which hydrolyze the ester bond in Methyl 2,5-dichloro-4-nitrobenzoate. The hydrolysis of Methyl 2,5-dichloro-4-nitrobenzoate produces a yellow color, which can be measured spectrophotometrically. This method is widely used to measure enzyme activity and to screen for potential inhibitors of esterases.
Methyl 2,5-dichloro-4-nitrobenzoate is also used to study oxidative stress in cells. It has been shown to induce oxidative stress by generating reactive oxygen species (ROS) in cells. ROS can cause damage to cellular components such as DNA, proteins, and lipids. The induction of oxidative stress by Methyl 2,5-dichloro-4-nitrobenzoate has been used to study the protective effects of antioxidants in cells.

properties

IUPAC Name

methyl 2,5-dichloro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBQPFPHTXRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069673
Record name Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester
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Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dichloro-4-nitrobenzoate

CAS RN

63105-61-3
Record name Methyl 2,5-dichloro-4-nitrobenzoate
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Record name Methyl 2,5-dichloro-4-nitrobenzoate
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Record name Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester
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Record name Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester
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Record name Methyl 2,5-dichloro-4-nitrobenzoate
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Record name Methyl 2,5-dichloro-4-nitrobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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